N-(4-methylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide
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Overview
Description
“N-(4-methylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also features a carboxamide group (-CONH2), a phenylsulfonyl group (Ph-SO2-), and a methylbenzyl group (C6H4-CH2-CH3).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the carboxamide group, and the attachment of the phenylsulfonyl and methylbenzyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, the carboxamide group, and the phenylsulfonyl and methylbenzyl groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group might be involved in reactions with acids or bases, and the thiophene ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar carboxamide group might increase its solubility in polar solvents .Scientific Research Applications
Carbonic Anhydrase Inhibition
N-(4-methylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide and its derivatives have been investigated for their inhibitory action against carbonic anhydrase (CA) isoenzymes, such as hCA I, hCA II, hCA IV, and hCA XII. These compounds exhibit nanomolar half-maximal inhibitory concentrations (IC50), showcasing their potential as potent inhibitors for various CA isoenzymes. The specificity of these sulfonamides towards different isoenzymes suggests their applicability in designing targeted therapies for conditions where CA activity is implicated, such as glaucoma, epilepsy, and certain cancers (Supuran, Maresca, Gregáň, & Remko, 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-15-8-10-16(11-9-15)14-21-20(23)19-18(12-13-26-19)22(2)27(24,25)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCWPBFMTDVAOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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